molecular formula C18H17BrN4O4 B2957669 N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005304-92-6

N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2957669
CAS No.: 1005304-92-6
M. Wt: 433.262
InChI Key: YTUQYXQPCDBTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17BrN4O4 and its molecular weight is 433.262. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

One notable application of related pyrimidine derivatives is in the field of anticancer research. The design, synthesis, and in vitro cytotoxic activity evaluation of certain acetamide derivatives, which share a core structural similarity with the given chemical, have been undertaken to discover new anticancer agents. For instance, aryloxy groups attached to the C2 of the pyrimidine ring in specific acetamide derivatives demonstrated appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the compound's potential as an anticancer agent (Al-Sanea et al., 2020).

Antimicrobial and Antituberculosis Activity

Research has also delved into the antimicrobial and antituberculosis potential of pyrimidine-incorporated compounds, including Schiff base derivatives of isoniazid with pyrimidine, demonstrating good antibacterial, antifungal, and antituberculosis activity. This suggests a promising avenue for the development of new antimicrobial and antituberculosis agents (Soni & Patel, 2017).

Antiviral and Enzyme Inhibition

Another area of interest is the compound's role in antiviral research and enzyme inhibition. The synthesis of pyrimidine derivatives has been investigated for their potential as dual inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial for nucleotide synthesis in cells. These compounds exhibit potent inhibitory activities, marking them as valuable for therapeutic applications in diseases where enzyme inhibition is beneficial (Gangjee et al., 2008).

Properties

IUPAC Name

N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O4/c1-3-27-13-8-9-20-16-15(13)17(25)23(18(26)22(16)2)10-14(24)21-12-6-4-11(19)5-7-12/h4-9H,3,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUQYXQPCDBTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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